1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane is an organosilicon compound characterized by its unique structure, which includes tert-butoxy and dimethoxy groups attached to a trimethyldisilane core
Preparation Methods
The synthesis of 1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane typically involves the reaction of trimethylchlorosilane with tert-butyl alcohol and methanol in the presence of a base such as sodium hydride. The reaction proceeds under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of simpler silane derivatives.
Substitution: The tert-butoxy and dimethoxy groups can be substituted with other functional groups using appropriate reagents, such as halogenating agents or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.
Scientific Research Applications
1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. Its unique structure allows for selective reactions, making it valuable in the synthesis of complex organic molecules.
Biology: The compound can be used in the modification of biomolecules, aiding in the study of biological processes and the development of new pharmaceuticals.
Medicine: Its potential use in drug delivery systems is being explored, as the compound can be functionalized to carry therapeutic agents.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its ability to form stable silicon-oxygen bonds.
Mechanism of Action
The mechanism by which 1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The tert-butoxy and dimethoxy groups provide steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions. The molecular pathways involved include the formation and cleavage of silicon-oxygen and silicon-carbon bonds, which are critical in its applications in synthesis and materials science.
Comparison with Similar Compounds
1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane can be compared with other similar compounds, such as:
Trimethylsilyl ethers: These compounds have similar silicon-based structures but differ in their functional groups, leading to variations in reactivity and applications.
Dimethoxydimethylsilane: This compound has two methoxy groups and two methyl groups attached to silicon, making it less sterically hindered compared to this compound.
Tert-Butyldimethylsilyl chloride: This compound is commonly used as a protecting group in organic synthesis, similar to this compound, but with different reactivity due to the presence of a chloride group.
The uniqueness of this compound lies in its combination of tert-butoxy and dimethoxy groups, which provide a balance of steric hindrance and reactivity, making it a versatile reagent in various chemical transformations.
Properties
CAS No. |
142602-69-5 |
---|---|
Molecular Formula |
C9H24O3Si2 |
Molecular Weight |
236.45 g/mol |
IUPAC Name |
dimethoxy-[(2-methylpropan-2-yl)oxy]-trimethylsilylsilane |
InChI |
InChI=1S/C9H24O3Si2/c1-9(2,3)12-14(10-4,11-5)13(6,7)8/h1-8H3 |
InChI Key |
NIUOQPROTSMJHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[Si](OC)(OC)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.